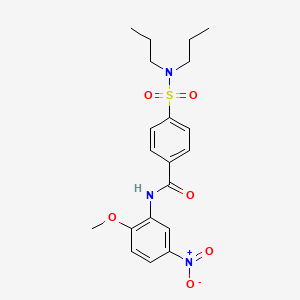
4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological conditions.
Applications De Recherche Scientifique
Corrosion Inhibition Studies
4-(Dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide and related compounds have been studied for their corrosion inhibition properties. For example, N-Phenyl-benzamide derivatives with methoxy and nitro substituents have shown significant inhibition efficiency for the acidic corrosion of mild steel. These compounds, through electrochemical impedance spectroscopy and polarization studies, have been identified as cathodic type corrosion inhibitors (Mishra et al., 2018).
Antidiabetic and Antimicrobial Potential
Benzamide derivatives, similar to this compound, have been evaluated for their antidiabetic and antimicrobial potential. A study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives revealed potent inhibition against α-glucosidase and α-amylase enzymes, indicating significant antidiabetic potential. These compounds also showed antibacterial and antifungal activities (Thakal et al., 2020).
Carbonic Anhydrase Inhibition
Related benzamide compounds have been synthesized and investigated as inhibitors of carbonic anhydrase, a metalloenzyme. These studies focus on the inhibition of different isoforms of the enzyme, revealing potential therapeutic applications. For instance, 4-Amino-N-(4-sulfamoylphenyl)benzamide and its derivatives showed inhibitory activity against certain carbonic anhydrase isoforms (Ulus et al., 2013).
Antiplatelet Aggregation Activities
4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides, structurally related to this compound, have been designed and synthesized for potential use as antiplatelet agents. These compounds showed varying degrees of antiplatelet aggregation activities, highlighting their potential in therapeutic applications (Liu et al., 2019).
Fluorescence Enhancement Studies
Glibenclamide, a derivative of benzamide, has been shown to enhance the fluorescence intensity of erbium (Er). This property makes it useful as a probe for biochemical reactions and interactions with biologically important molecules (Faridbod et al., 2009).
Propriétés
IUPAC Name |
4-(dipropylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-14-16(23(25)26)8-11-19(18)29-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLHZSBHEVZHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

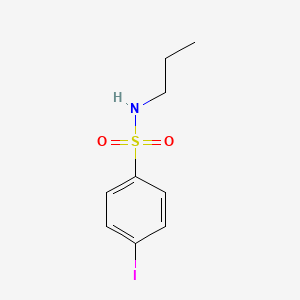
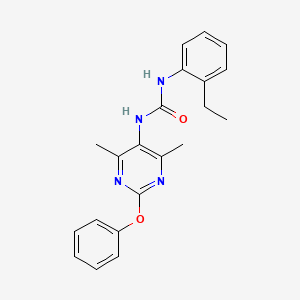
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
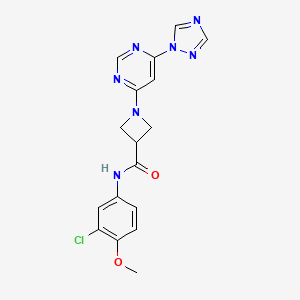
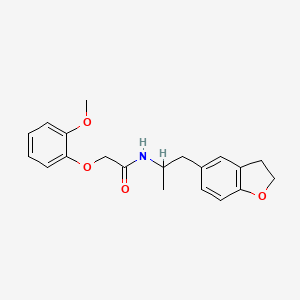
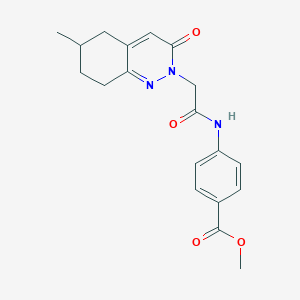
![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)
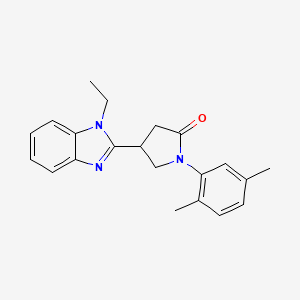
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)
![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)


![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514406.png)